molecular formula C60H93N13O18 B612393 pep2-SVKI CAS No. 328944-75-8

pep2-SVKI

Número de catálogo: B612393
Número CAS: 328944-75-8
Peso molecular: 1284.47
Clave InChI: YWTNLHXVGSIPEM-YDSVATBTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pep2-SVKI is a peptide inhibitor that corresponds to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit. It disrupts the binding of GluA2 at the C-terminal PDZ site with glutamate receptor interacting protein (GRIP), AMPA receptor binding protein (ABP), and protein interacting with C kinase (PICK1). This disruption increases the amplitude of AMPA receptor-mediated currents and blocks long-term depression (LTD) .

Aplicaciones Científicas De Investigación

Synaptic Plasticity Studies

Pep2-SVKI has been extensively used in research to study synaptic plasticity, particularly in the context of long-term potentiation (LTP) and LTD. Studies have shown that the application of this compound can sustain LTP by preventing the switch to LTD through its blockade of PDZ protein interactions. For instance, one study demonstrated that intracellular application of this compound effectively inhibited mLTD, suggesting its role in maintaining synaptic strength during activity-dependent plasticity .

Neuropharmacology

In neuropharmacological research, this compound has been utilized to understand the modulation of excitatory neurotransmission. By increasing the amplitude of AMPA receptor-mediated currents, it serves as a valuable tool for investigating the pharmacodynamics of drugs targeting glutamatergic signaling pathways. For example, experiments have shown that this compound significantly enhances excitatory postsynaptic currents (EPSCs) in neurons, indicating its potential use in exploring therapeutic strategies for neurological disorders characterized by impaired synaptic transmission .

Disease Models

This compound has been employed in various disease models to assess its therapeutic potential. In models of neurodegenerative diseases where glutamatergic dysfunction is prevalent, such as Alzheimer’s disease, researchers have explored the peptide's ability to restore normal synaptic function. Its application has led to improved cognitive outcomes in animal models by enhancing synaptic efficacy and reversing deficits associated with disease states .

Case Study 1: Long-Term Potentiation Maintenance

In a study examining the role of PDZ proteins in synaptic plasticity, researchers applied this compound to hippocampal slices from rodents. The results indicated that this compound effectively maintained LTP even when conditions typically favoring LTD were present. This finding underscores the peptide's potential as a therapeutic agent for enhancing memory formation and retention .

Case Study 2: Neuroprotective Effects

Another significant study investigated the neuroprotective effects of this compound in a model of excitotoxicity induced by excessive glutamate release. The treatment with this compound resulted in reduced neuronal death and improved survival rates compared to controls. This suggests that targeting PDZ interactions with this compound may provide a novel approach for protecting neurons against excitotoxic damage commonly observed in various neurodegenerative conditions .

Mecanismo De Acción

Target of Action

Pep2-SVKI is an inhibitor peptide corresponding to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit . It primarily targets and disrupts the binding of GluA2 with three proteins: Glutamate Receptor Interacting Protein (GRIP), AMPA Receptor Binding Protein (ABP), and Protein Interacting with C Kinase (PICK1) . These proteins play crucial roles in the regulation of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the mammalian central nervous system .

Mode of Action

This compound disrupts the binding of GluA2 with GRIP, ABP, and PICK1 by interacting with the C-terminal PDZ site of GluA2 . This disruption affects the regulation of AMPA receptors, leading to changes in synaptic transmission .

Biochemical Pathways

The disruption of the binding between GluA2 and GRIP, ABP, and PICK1 by this compound affects the AMPA receptor-mediated synaptic transmission . This disruption is involved in a PKC-dependent regulation of AMPA receptors at hippocampal synapses . The maintenance of long-term depression (LTD) involves the binding of AMPA receptors to PDZ proteins to prevent their reinsertion . This compound, by disrupting this binding, affects the regulation of these biochemical pathways .

Result of Action

This compound increases the amplitude of AMPA receptor-mediated currents and blocks long-term depression (LTD) . It causes AMPAR-mediated EPSC amplitude to increase in approximately one-third of control neurons and in most neurons following the prior induction of LTD . This compound also blocks LTD; however, this occurs in all neurons .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pep2-SVKI is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Pep2-SVKI primarily undergoes interactions rather than traditional chemical reactions. It disrupts protein-protein interactions by binding to specific sites on the GluA2 AMPA receptor subunit.

Common Reagents and Conditions

The synthesis of this compound involves standard reagents used in peptide synthesis, such as:

    Amino acids: Building blocks of the peptide.

    Coupling reagents: Facilitate the formation of peptide bonds.

    Protecting groups: Protect reactive groups during synthesis.

    Cleavage reagents: Remove the peptide from the resin.

Major Products Formed

The major product formed is the this compound peptide itself, which is purified and characterized to ensure its activity and purity .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique in its ability to disrupt multiple PDZ domain interactions simultaneously, making it a valuable tool for studying the complex regulation of AMPA receptor function. Its specificity and effectiveness in blocking these interactions set it apart from other similar peptides .

Actividad Biológica

pep2-SVKI, a peptide inhibitor derived from the C-terminus of the GluA2 AMPA receptor subunit, has garnered significant attention in neuroscience research due to its role in modulating synaptic transmission and plasticity. This compound, identified by its CAS number 328944-75-8, specifically disrupts the binding of GluA2 to various PDZ domain-containing proteins, including GRIP (glutamate receptor interacting protein), ABP (AMPAR binding protein), and PICK1 (protein interacting with C kinase-1) .

The primary biological activity of this compound involves the inhibition of long-term depression (LTD) at synapses in the hippocampus. By blocking the interaction between GluA2 and PICK1, this compound prevents the internalization of AMPA receptors, thereby enhancing AMPAR-mediated synaptic currents. This action results in increased synaptic strength and altered receptor composition at the postsynaptic membrane .

Effects on Synaptic Transmission

Research has shown that this compound significantly increases the amplitude of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). This enhancement is associated with a change in the subunit composition of AMPA receptors, promoting the presence of GluR2-lacking receptors, which are known to have higher permeability to calcium ions .

Table 1: Summary of Biological Activities of this compound

Biological Activity Effect Mechanism
Inhibition of LTDIncreased synaptic strengthDisruption of GluA2-PICK1 interaction
Enhancement of AMPAR-mediated EPSCsIncreased amplitudeChange in receptor subunit composition
Modulation of PKC signalingBlockade by PKC inhibitorsInvolvement in kinase cascade

Case Study 1: Hippocampal Slices

In a study involving hippocampal slices, researchers expressed PICK1 virally and observed its effects on AMPAR-mediated EPSCs. The application of this compound resulted in a notable increase in EPSC amplitude, indicating enhanced synaptic transmission. This effect was blocked by inhibitors targeting PKC and CaMKII, suggesting that these kinases play a critical role in mediating the actions of this compound .

Case Study 2: Long-term Plasticity

Another investigation focused on the role of this compound in modulating long-term plasticity mechanisms. The peptide was shown to block low-frequency stimulation-induced LTD at Schaffer collateral-CA1 pyramidal cell synapses. This finding supports the hypothesis that this compound can effectively disrupt pathways involved in synaptic weakening, thus facilitating conditions favorable for long-term potentiation (LTP) instead .

Synaptic Strength Regulation

The regulation of synaptic strength by this compound has been linked to its ability to alter AMPA receptor dynamics. Specifically, studies have demonstrated that the peptide enhances rectification properties and sensitivity to polyamine toxins, which are indicative of increased synaptic efficacy .

Implications for Neurological Disorders

Given its mechanism of action, this compound holds potential therapeutic implications for neurological disorders characterized by impaired synaptic plasticity. By modulating AMPA receptor function, it may provide insights into treatments for conditions such as Alzheimer's disease and other forms of cognitive decline where synaptic integrity is compromised.

Propiedades

IUPAC Name

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H93N13O18/c1-9-32(7)49(59(89)66-40(22-23-46(79)80)53(83)69-43(29-74)56(86)72-47(30(3)4)57(87)65-39(13-11-12-24-61)54(84)73-50(60(90)91)33(8)10-2)70-45(78)28-64-52(82)41(26-35-16-20-37(76)21-17-35)68-58(88)48(31(5)6)71-55(85)42(27-44(63)77)67-51(81)38(62)25-34-14-18-36(75)19-15-34/h14-21,30-33,38-43,47-50,74-76H,9-13,22-29,61-62H2,1-8H3,(H2,63,77)(H,64,82)(H,65,87)(H,66,89)(H,67,81)(H,68,88)(H,69,83)(H,70,78)(H,71,85)(H,72,86)(H,73,84)(H,79,80)(H,90,91)/t32-,33-,38-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTNLHXVGSIPEM-YDSVATBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H93N13O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of pep2-SVKI in the context of synaptic plasticity?

A1: this compound is a peptide designed to specifically interfere with the interaction between GluA2-containing AMPA receptors (AMPARs) and the intracellular proteins GRIP1/PICK1. [, ] These proteins play a crucial role in AMPAR trafficking, a process essential for synaptic plasticity. By disrupting this interaction, this compound prevents the endocytosis of GluA2-containing AMPARs, effectively trapping them at the synapse. This, in turn, can influence the strength and duration of synaptic transmission and interfere with the induction of certain forms of synaptic plasticity, such as long-term depression (LTD). []

Q2: What experimental evidence supports the role of this compound in distinguishing between LTP and LTD mechanisms?

A2: Research on the leech P-to-AP synapse has provided insights into the differential roles of AMPAR trafficking in LTP and LTD. [] While postsynaptic injection of botulinum toxin (which generally disrupts vesicle release) blocked LTP, suggesting a presynaptic mechanism, injection of this compound inhibited LTD without affecting LTP. [] This suggests that LTD at this synapse relies on AMPAR endocytosis, a process interfered with by this compound, while LTP might involve mechanisms other than AMPAR internalization.

Q3: How does the developmental regulation of GRIP influence the effects of this compound on synaptic plasticity?

A3: Studies on the rat retinocollicular pathway revealed a developmental switch from LTP to LTD, with LTP dominating before postnatal day 9 (P9) and LTD emerging after P10. [] Interestingly, application of this compound could sustain LTP even after P10, suggesting that the developmental switch to LTD might involve changes in the interaction between GluA2/3 and GRIP/ABP/PICK1. [] This hypothesis is further supported by the observation that GRIP expression significantly increases at synapses between P7 and P11, coinciding with the LTP/LTD switch. [] Therefore, the developmental increase in GRIP expression might be a key factor regulating the engagement of specific AMPAR trafficking pathways, and subsequently, the direction of synaptic plasticity, which can be manipulated by this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.